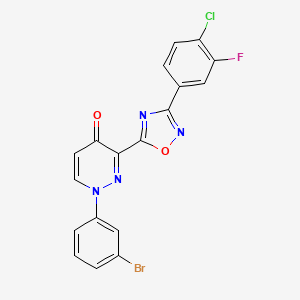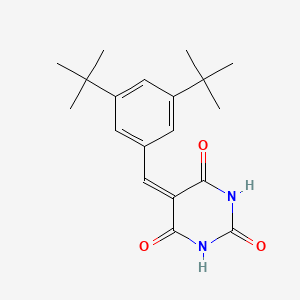
5-(3,5-di-tert-butylbenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 5-(3,5-di-tert-butylbenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione is a derivative of pyrimidine trione with substituents that may influence its physical, chemical, and biological properties. While the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs have been synthesized and characterized, providing insights into the potential behavior and applications of the compound .
Synthesis Analysis
The synthesis of related compounds often involves the formation of Schiff bases through the reaction of an aldehyde with an amine. For instance, compounds with a benzylidene linkage to a pyrimidine or pyrrolidinone ring have been synthesized and evaluated for various properties and activities . The synthesis typically involves condensation reactions and may be followed by further functionalization or complexation with metals .
Molecular Structure Analysis
X-ray crystallography and DFT analyses are common techniques used to determine the molecular structure of such compounds. These methods can reveal the presence of intramolecular hydrogen bonding and other structural features that stabilize the molecule . The presence of tert-butyl groups is likely to influence the steric environment and electronic properties of the compound, potentially affecting its reactivity and interaction with other molecules.
Chemical Reactions Analysis
The reactivity of the compound can be influenced by the presence of the benzylidene linkage and the substituents on the phenyl ring. For example, the interaction with transition metal ions can lead to the formation of coordination complexes with interesting magnetic properties . Schiff bases like those formed in the synthesis of these compounds are known to be versatile ligands that can engage in various chemical reactions, including complexation and redox processes.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are often characterized using spectroscopic methods like NMR, FT-IR, and MS. These techniques provide information on the electronic environment of the atoms, the presence of functional groups, and the overall stability of the compound . The introduction of bulky tert-butyl groups and other substituents can significantly alter properties such as solubility, melting point, and the ability to form crystals or aggregates .
properties
IUPAC Name |
5-[(3,5-ditert-butylphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-18(2,3)12-7-11(8-13(10-12)19(4,5)6)9-14-15(22)20-17(24)21-16(14)23/h7-10H,1-6H3,(H2,20,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWHNQIWOJFIUGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C=C2C(=O)NC(=O)NC2=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{4-Methyl-2,5-dioxo-4-[4-(trifluoromethyl)phenyl]imidazolidin-1-yl}acetonitrile](/img/structure/B2543946.png)

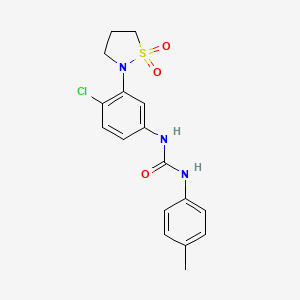
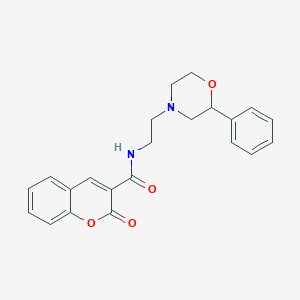
![Methyl 2-{[2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinyl]oxy}benzenecarboxylate](/img/structure/B2543952.png)
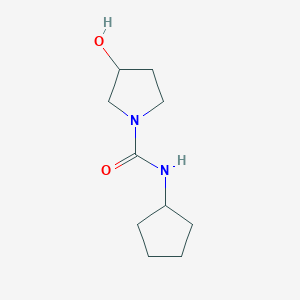

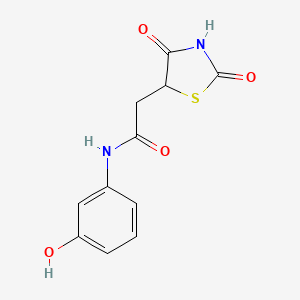
![6-butyl-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2543960.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-7-methoxy-N-(pyridin-2-ylmethyl)benzofuran-2-carboxamide](/img/structure/B2543962.png)
![2-(4-(N,N-dimethylsulfamoyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2543963.png)
![2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2543965.png)
![3,4-dimethoxy-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2543966.png)
